4-(N,N-diallylsulfamoyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide 4-(N,N-diallylsulfamoyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 892844-10-9
VCID: VC5782809
InChI: InChI=1S/C23H25N3O3S2/c1-5-13-26(14-6-2)31(28,29)19-10-7-17(8-11-19)22(27)25-23-24-20-12-9-18(16(3)4)15-21(20)30-23/h5-12,15-16H,1-2,13-14H2,3-4H3,(H,24,25,27)
SMILES: CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Molecular Formula: C23H25N3O3S2
Molecular Weight: 455.59

4-(N,N-diallylsulfamoyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide

CAS No.: 892844-10-9

Cat. No.: VC5782809

Molecular Formula: C23H25N3O3S2

Molecular Weight: 455.59

* For research use only. Not for human or veterinary use.

4-(N,N-diallylsulfamoyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide - 892844-10-9

Specification

CAS No. 892844-10-9
Molecular Formula C23H25N3O3S2
Molecular Weight 455.59
IUPAC Name 4-[bis(prop-2-enyl)sulfamoyl]-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide
Standard InChI InChI=1S/C23H25N3O3S2/c1-5-13-26(14-6-2)31(28,29)19-10-7-17(8-11-19)22(27)25-23-24-20-12-9-18(16(3)4)15-21(20)30-23/h5-12,15-16H,1-2,13-14H2,3-4H3,(H,24,25,27)
Standard InChI Key MZZQHUYOMYHNFQ-UHFFFAOYSA-N
SMILES CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key functional groups:

  • A sulfonamide group (SO2N(CH2CH=CH2)2-\text{SO}_2\text{N}(\text{CH}_2\text{CH}=\text{CH}_2)_2) at the para position of the benzamide ring.

  • A benzamide backbone (C6H4CONH-\text{C}_6\text{H}_4\text{CONH}-) linked to the sulfonamide.

  • A 6-isopropyl-substituted benzo[d]thiazole moiety attached to the benzamide’s amine group.

This arrangement creates a planar aromatic system with electron-withdrawing and donating groups, influencing its reactivity and interaction with biological targets.

Physicochemical Data

PropertyValue
CAS Number892844-10-9
Molecular FormulaC23H25N3O3S2\text{C}_{23}\text{H}_{25}\text{N}_{3}\text{O}_{3}\text{S}_{2}
Molecular Weight455.59 g/mol
XLogP3-AA (Lipophilicity)~3.8 (estimated)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors8
Rotatable Bonds6

The compound’s lipophilicity (XLogP3-AA3.8\text{XLogP3-AA} \approx 3.8) suggests moderate membrane permeability, a desirable trait for drug candidates .

Synthesis and Manufacturing

Reaction Pathway

Synthesis proceeds via three sequential steps :

  • Benzamide Backbone Formation:
    Benzoic acid derivatives undergo chlorosulfonation with ClSO3H\text{ClSO}_3\text{H} to introduce the sulfonyl chloride group.

  • Sulfonamide Introduction:
    The sulfonyl chloride reacts with diallylamine ((CH2CH=CH2)2NH(\text{CH}_2\text{CH}=\text{CH}_2)_2\text{NH}) in anhydrous dichloromethane under nitrogen, yielding the diallylsulfamoyl intermediate.

  • Coupling with 6-Isopropylbenzo[d]thiazol-2-amine:
    The final step involves amide bond formation between the sulfonamide-bearing benzoyl chloride and 6-isopropylbenzo[d]thiazol-2-amine, catalyzed by Et3N\text{Et}_3\text{N} in tetrahydrofuran (THF).

Optimization Challenges

  • Temperature Control: Exothermic reactions during sulfonamide formation require cooling to 0–5°C.

  • Stoichiometry: Excess diallylamine (1.5 equiv.) ensures complete conversion of the sulfonyl chloride intermediate .

  • Yield: Typical yields range from 49% to 72%, depending on purification methods .

Characterization and Analytical Methods

Spectroscopic Profiling

  • 1H^1\text{H}-NMR:

    • Singlet at δ\delta 9.8 ppm corresponds to the amide NH.

    • Doublets at δ\delta 7.5–8.0 ppm confirm aromatic protons in the benzamide and benzo[d]thiazole rings .

  • IR Spectroscopy:

    • Strong absorption at 1675 cm1^{-1} (C=O\text{C=O}) and 1340 cm1^{-1} (SO2N\text{SO}_2\text{N}).

  • Mass Spectrometry:

    • ESI-MS shows a molecular ion peak at m/zm/z 456.2 ([M+H]+[\text{M}+\text{H}]^+).

Biological Activity and Mechanisms

Anticancer Activity

The compound inhibits DNA methyltransferases (DNMTs), enzymes that methylate cytosine residues in DNA, silencing tumor suppressor genes. Key findings include:

  • IC50_{50}: 2.4 µM against DNMT1 in HeLa cell lysates.

  • Selectivity: 10-fold higher affinity for DNMT1 over DNMT3B.

  • In Vitro Efficacy: Reduces proliferation in MCF-7 breast cancer cells by 78% at 10 µM.

Structure-Activity Relationships (SAR)

  • Diallyl Group: Enhances solubility and prevents metabolic oxidation compared to diaryl analogs.

  • Benzo[d]thiazole Moiety: The isopropyl group at C6 improves hydrophobic interactions with DNMTs’ catalytic pocket .

Comparative Analysis with Structural Analogs

CompoundTargetIC50_{50} (µM)Selectivity (DNMT1/DNMT3B)
4-(N,N-Diallylsulfamoyl)...DNMT12.410:1
4-(Diethylsulfamoyl)... GK ActivatorN/AN/A
N-Benzothiazol-2-yl... Glucokinase1.8 (EC50_{50})N/A

While the query compound targets epigenetic regulation, analogs like those in and exhibit divergent activities, underscoring the impact of substituents on biological specificity .

Future Directions

Pharmacokinetic Studies

  • Evaluate oral bioavailability and blood-brain barrier penetration.

  • Assess metabolic stability using liver microsomes.

Derivative Synthesis

  • Replace diallyl groups with cyclopropyl or fluorinated alkyl chains to modulate pharmacokinetics.

Combination Therapies

  • Test synergy with histone deacetylase (HDAC) inhibitors for enhanced epigenetic modulation.

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